Guanidine, 1,1-diisobutyl-, nitrate is a chemical compound classified under guanidine derivatives. It possesses the molecular formula and a molecular weight of 234.30 g/mol. This compound is characterized by two isobutyl groups attached to the guanidine structure along with a nitrate group, which significantly influences its physical and chemical properties. Its high basicity and nucleophilic behavior are notable features, making it a subject of interest in various fields, including materials science and medicinal chemistry.
The synthesis of guanidine, 1,1-diisobutyl-, nitrate can be achieved through several methods:
These methods require careful control of reaction conditions such as temperature and concentration to optimize yields and purity.
The molecular structure of guanidine, 1,1-diisobutyl-, nitrate can be represented as follows:
CCCCN(CCCC)C(=N)N.[N+](=O)(O)[O-]
WGQOMMIFKXEZGS-UHFFFAOYSA-N
The structure features a central guanidine moiety with two isobutyl groups attached to it, which enhances its steric properties and influences its reactivity.
Guanidine, 1,1-diisobutyl-, nitrate participates in various chemical reactions due to its functional groups:
The presence of the nitrate group also suggests potential reactivity under oxidizing conditions.
The mechanism of action for guanidine, 1,1-diisobutyl-, nitrate primarily involves its interaction with biological systems. Its basicity allows it to interact with various enzymes and proteins, potentially altering their activity. Studies have indicated that guanidine derivatives may influence microbial growth and enzyme kinetics by acting as substrates or inhibitors in biochemical pathways .
For instance, research has shown that certain microorganisms utilize guanidine as a nitrogen source, indicating its role in nitrogen cycling within ecosystems .
Guanidine, 1,1-diisobutyl-, nitrate exhibits several notable physical and chemical properties:
These properties make it important for handling protocols in laboratory settings.
Guanidine, 1,1-diisobutyl-, nitrate finds applications in various scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0